

# AZD8154 (NCT03436316) Clinical Trial Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive analysis of the clinical trial NCT03436316 for **AZD8154**, a novel inhaled dual PI3Ky $\delta$  inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of the drug's performance based on available data.

#### Overview of AZD8154 and Mechanism of Action

**AZD8154** is a potent and selective dual inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ), enzymes predominantly found in leukocytes and involved in immune cell signaling.[1] By inhibiting these isoforms, **AZD8154** aims to provide targeted immune modulation and anti-inflammatory effects in respiratory diseases such as asthma.[1][2] Preclinical studies have demonstrated that dual inhibition of both PI3Kγ and PI3Kδ offers a synergistic advantage in modulating cytokine release compared to inhibiting a single isoform.[1]

The proposed mechanism of action involves the inhibition of the PI3K signaling pathway, which leads to a reduction in the phosphorylation of Akt (pAkt).[3] Unlike corticosteroids such as budesonide, **AZD8154**'s inhibitory action is specific to the PI3K pathway and does not appear to affect the STAT and NF-kB signaling pathways.

### **Signaling Pathway of AZD8154**





Click to download full resolution via product page

Caption: Mechanism of action of AZD8154 in inhibiting the PI3K pathway.

# Clinical Trial NCT03436316: Study Design and Objectives

The NCT03436316 study was a Phase 1, randomized, single-blind, placebo-controlled, first-in-human trial designed to evaluate the safety, tolerability, and pharmacokinetics of inhaled **AZD8154** in healthy adult volunteers. The study consisted of three parts:

- Part 1: Single Ascending Dose (SAD): Healthy subjects received single inhaled doses of AZD8154 ranging from 0.1 mg to 7.7 mg, or a placebo.
- Part 2: Intravenous (IV) Administration: A single IV dose of 0.15 mg of AZD8154 was administered to characterize systemic pharmacokinetics.
- Part 3: Multiple Ascending Dose (MAD): Subjects received multiple once-daily inhaled doses of AZD8154 at 0.6 mg, 1.8 mg, and 3.1 mg, or a placebo, for 9 days.





# **Experimental Workflow for NCT03436316**



Click to download full resolution via product page

Caption: Experimental workflow of the three-part NCT03436316 clinical trial.

# **Quantitative Data Summary**

A total of 78 healthy volunteers were enrolled across the three parts of the study.

#### **Pharmacokinetic Parameters of AZD8154**



| Parameter                        | Value                                                                             | Reference |
|----------------------------------|-----------------------------------------------------------------------------------|-----------|
| Terminal Half-Life               | 18 - 32 hours                                                                     |           |
| Pulmonary Bioavailability        | ~94%                                                                              | _         |
| Time to Max Concentration (tmax) | 0.17 - 0.75 hours                                                                 | _         |
| Dose Proportionality             | Systemic exposure increased in a dose-proportional manner following single doses. | _         |
| Accumulation (after 9 days)      | 2- to 3-fold                                                                      | -         |

## Safety and Tolerability: Adverse Events

Single inhaled doses up to 7.7 mg and multiple inhaled doses up to 3.1 mg of **AZD8154** were well tolerated. No serious adverse events were reported.



| Group                                                                                                                                                                                                                                                                             | Number of<br>Subjects    | Subjects with at<br>least one Adverse<br>Event (AE) | Percentage of<br>Subjects with AEs |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|-----------------------------------------------------|------------------------------------|
| AZD8154                                                                                                                                                                                                                                                                           | 59 (from combined parts) | 22                                                  | 37%                                |
| Placebo                                                                                                                                                                                                                                                                           | 19 (from combined parts) | 8                                                   | 42%                                |
| Data derived from the abstract by Asimus et al. which states 78 subjects were randomized, with 22 of 37 receiving AZD8154 and 8 of 44 receiving placebo reporting AEs. The total number of subjects receiving the drug and placebo across all parts is used here for calculation. |                          |                                                     |                                    |

# **Preclinical Comparative Data**

While the Phase 1 trial did not include a direct comparator arm with an established asthma therapy, preclinical studies in a rat model of allergic asthma provided a comparison with budesonide.

# Preclinical Efficacy in a Rat Model of Allergic Asthma



| Treatment                                 | Effect on PI3K<br>Pathway (pAkt) | Effect on STAT and<br>NF-ĸB Pathways | Effect on Airway<br>Inflammation |
|-------------------------------------------|----------------------------------|--------------------------------------|----------------------------------|
| AZD8154                                   | Dose-related suppression         | Not affected                         | Marked inhibition                |
| Budesonide                                | Not reported to affect<br>PI3K   | Known to affect these pathways       | Effective inhibition             |
| Data from a rat model of allergic asthma. |                                  |                                      |                                  |

In preclinical studies, inhaled **AZD8154** also demonstrated a dose-dependent inhibition of the influx of eosinophils, lymphocytes, and neutrophils into the lungs, as well as the release of key cytokines such as IL-5, IL-13, and IL-17.

#### Conclusion

The Phase 1 clinical trial NCT03436316 demonstrated that inhaled **AZD8154** has an acceptable safety and tolerability profile in healthy volunteers. The pharmacokinetic data, including a long terminal half-life and high pulmonary bioavailability, support a once-daily dosing regimen for future clinical development. Preclinical data suggests a targeted mechanism of action on the PI3K pathway, distinct from corticosteroids, which may offer a novel therapeutic approach for inflammatory airway diseases. Further studies in patient populations are required to establish the clinical efficacy and comparative effectiveness of **AZD8154**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Discovery of AZD8154, a dual PI3Kγδ inhibitor, as an inhaled treatment for asthma [morressier.com]



- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD8154 (NCT03436316) Clinical Trial Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#azd8154-clinical-trial-results-nct03436316]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com